2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide
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Overview
Description
2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide is a complex organic compound with a molecular formula of C19H21IN4O4. This compound is notable for its unique structure, which includes an iodophenoxy group, an aminocarbonyl group, and a benzylacetamide moiety.
Preparation Methods
The synthesis of 2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the iodophenoxy intermediate: This step involves the iodination of a phenoxy compound under controlled conditions.
Introduction of the aminocarbonyl group: This can be achieved through a reaction with an appropriate amine derivative.
Coupling with benzylacetamide: The final step involves coupling the intermediate with benzylacetamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Mechanism of Action
The mechanism of action of 2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to an enzyme’s active site, inhibiting its activity by forming a stable complex. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Similar compounds to 2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide include:
4-(2-(aminocarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: This compound has a similar aminocarbonyl group but differs in the phenyl and benzoate moieties.
4-(2-(aminocarbonyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate: This compound shares the ethoxyphenyl group but has a different benzoate derivative.
Properties
Molecular Formula |
C19H21IN4O4 |
---|---|
Molecular Weight |
496.3g/mol |
IUPAC Name |
N-benzyl-2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-ethoxy-6-iodophenoxy]acetamide |
InChI |
InChI=1S/C19H21IN4O4/c1-2-27-16-9-14(11-23-24-19(21)26)8-15(20)18(16)28-12-17(25)22-10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,22,25)(H3,21,24,26)/b23-11+ |
InChI Key |
QHRPOTLGNJORLG-FOKLQQMPSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)N)I)OCC(=O)NCC2=CC=CC=C2 |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)N)I)OCC(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)N)I)OCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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